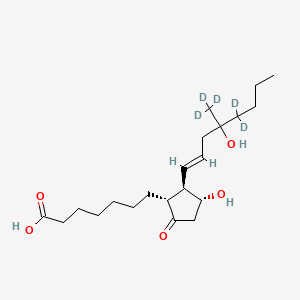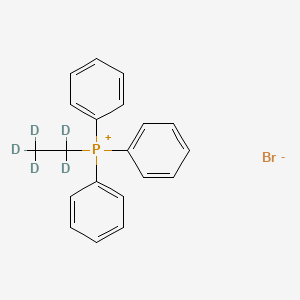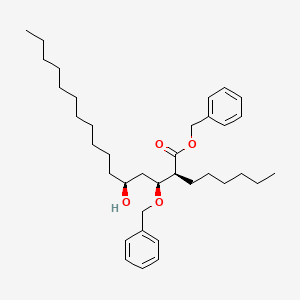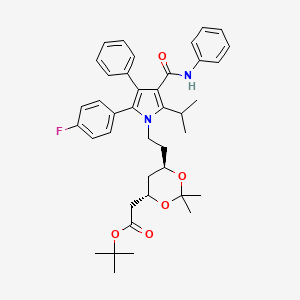
10-trans-Atorvastatin Acetonide tert-Butyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-trans-Atorvastatin Acetonide tert-Butyl Ester is an intermediate in the preparation of Atorvastatin Impurity AT10 . It has a molecular weight of 654.81 and a molecular formula of C40H47FN2O5 .
Physical And Chemical Properties Analysis
The compound is an off-white solid . It has a molecular weight of 654.82 . The storage temperature is 28 C .Aplicaciones Científicas De Investigación
Cardiovascular Disease Prevention and Treatment
Atorvastatin, a widely used statin, has been extensively studied for its efficacy in preventing and managing cardiovascular diseases. Research has shown that atorvastatin can significantly reduce levels of low-density lipoprotein (LDL) cholesterol, thereby decreasing the risk of cardiovascular events in patients with hypercholesterolemia and type 2 diabetes mellitus. Atorvastatin has been compared to other statins like rosuvastatin, with findings indicating its potent effect in lowering cholesterol levels and potentially offering advantages in treating patients with renal impairment or heart failure with concomitant coronary artery disease (DiNicolantonio et al., 2013). Moreover, atorvastatin has been evaluated for its role in the primary prevention of cardiovascular events in patients with diabetes, suggesting a nuanced approach to its application based on individual risk factors (Riche & McClendon, 2007).
Pharmacokinetic and Pharmacodynamic Properties
The pharmacokinetics and pharmacodynamics of atorvastatin have been a subject of study to understand its interaction with various metabolic pathways and transporters. These studies aim to elucidate the mechanisms through which atorvastatin exerts its effects, including its metabolism by cytochrome P450 enzymes and its transport within the body. Understanding these properties can inform the optimization of atorvastatin dosing and its use in combination with other medications to maximize therapeutic efficacy while minimizing adverse effects (Shitara & Sugiyama, 2006).
Atherosclerosis Management
Atorvastatin has also been researched for its impact on atherosclerosis, with studies indicating its ability to slow the progression of this condition. By lowering LDL cholesterol levels, atorvastatin can delay the development of atherosclerotic plaques, offering potential benefits in the management of patients at risk for coronary artery disease. Such research supports the use of atorvastatin in both primary and secondary prevention strategies to reduce the burden of cardiovascular diseases (Keating & Robinson, 2008).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 10-trans-Atorvastatin Acetonide tert-Butyl Ester is HMG-CoA reductase , an enzyme that plays a crucial role in the production of cholesterol in the body . This compound is an intermediate in the preparation of Atorvastatin .
Mode of Action
10-trans-Atorvastatin Acetonide tert-Butyl Ester, like Atorvastatin, is a competitive inhibitor of HMG-CoA reductase . By binding to this enzyme, it prevents the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol synthesis .
Biochemical Pathways
The inhibition of HMG-CoA reductase disrupts the mevalonate pathway , which is responsible for the production of cholesterol and other important biomolecules . This results in a decrease in the level of cholesterol, particularly low-density lipoprotein (LDL), in the bloodstream .
Result of Action
The primary result of the action of 10-trans-Atorvastatin Acetonide tert-Butyl Ester is the reduction of blood lipid levels , particularly LDL cholesterol . This can help prevent the development of atherosclerosis and reduce the risk of heart disease .
Propiedades
IUPAC Name |
tert-butyl 2-[(4S,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(41)21-19-28)43(36)23-22-31-24-32(47-40(6,7)46-31)25-33(44)48-39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,42,45)/t31-,32+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPZOMYSGNZDKY-ZWXJPIIXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47FN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675640 |
Source


|
| Record name | tert-Butyl [(4S,6R)-6-{2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-trans-Atorvastatin Acetonide tert-Butyl Ester | |
CAS RN |
1105067-90-0 |
Source


|
| Record name | tert-Butyl [(4S,6R)-6-{2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

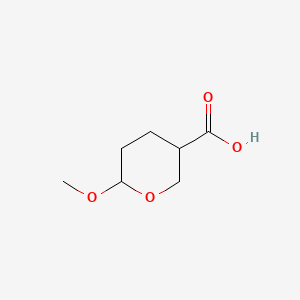
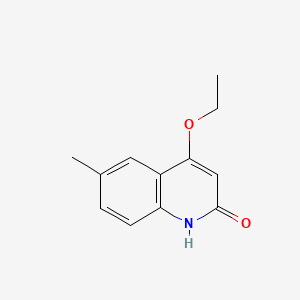

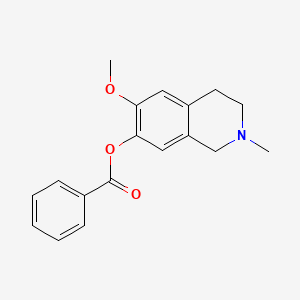
![Ethyl 6-hydroxy-[1,3]dioxolo[4,5-G]quinoline-7-carboxylate](/img/structure/B564943.png)

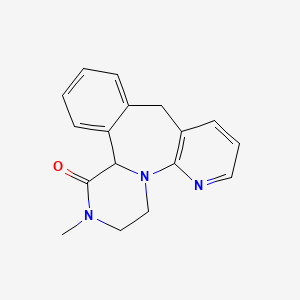
![N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564951.png)
